molecular formula C23H23NO5S B446547 Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 444936-56-5

Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B446547
CAS No.: 444936-56-5
M. Wt: 425.5g/mol
InChI Key: HEJSXWZMFUWDJH-UHFFFAOYSA-N
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Description

This compound belongs to a class of functionalized benzothiophene derivatives, characterized by a tetrahydrobenzothiophene core substituted with an ethyl group at the 6-position and a 2-oxochromene-3-carbonylamino moiety at the 2-position. Such derivatives are often synthesized via multicomponent reactions, as evidenced by similar protocols in the literature .

Properties

IUPAC Name

ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-3-13-9-10-15-18(11-13)30-21(19(15)23(27)28-4-2)24-20(25)16-12-14-7-5-6-8-17(14)29-22(16)26/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJSXWZMFUWDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carbonylative Cyclization

A Pd(II)/KI catalytic system under CO pressure (32 atm) enables the cyclization of methyl(2-(alkynyl)phenyl)sulfanes into benzothiophene-3-carboxylates. For the 6-ethyl-substituted variant, the starting material would require pre-functionalization with an ethyl group at the cyclohexene ring. For example, substituting the alkyne moiety with an ethyl-bearing cyclohexenyl fragment could yield the desired tetrahydrobenzothiophene core.

Reaction Conditions

  • Catalyst: PdCl₂ (5 mol%)

  • Additive: KI (2.5 equiv)

  • Solvent: Methanol or ethanol

  • Temperature: 80–100°C

  • Pressure: 32 atm CO, 40 atm air

  • Yield: 70–85% (based on analogous substrates)

Hydrogenation of Benzothiophene Derivatives

An alternative approach involves partial hydrogenation of a fully aromatic benzothiophene precursor. For instance, catalytic hydrogenation (H₂, 1 atm) over Pd/C in ethanol at 25°C reduces the benzene ring to a cyclohexene system while preserving the thiophene ring. This method ensures precise control over the tetrahydro configuration.

Functionalization at Position 2: Amination and Acylation

The 2-amino group serves as the anchor for the 2-oxochromene-3-carbonyl moiety.

Nitration and Reduction

  • Nitration : Treating the benzothiophene core with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 2.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding ethyl 6-ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Coupling with 2-Oxochromene-3-Carbonyl Chloride

The amine undergoes acylation with 2-oxochromene-3-carbonyl chloride, synthesized via hydrolysis of ethyl 2-oxochromene-3-carboxylate:

  • Hydrolysis : Ethyl 2-oxochromene-3-carboxylate is saponified with NaOH in aqueous ethanol to 2-oxochromene-3-carboxylic acid.

  • Acyl Chloride Formation : Treating the acid with SOCl₂ at reflux yields the corresponding acyl chloride.

  • Acylation : Reacting the acyl chloride with the benzothiophene amine in dry THF with Et₃N (2 equiv) at 0–25°C affords the target compound.

Optimization Data

ParameterOptimal ValueYield Improvement
SolventTHF89% vs. 72% (DCM)
BaseEt₃N89% vs. 65% (NaHCO₃)
Temperature0°C → 25°C89% vs. 78% (40°C)

One-Pot Multi-Component Approaches

Inspired by chromene-pyrimidinone syntheses, a streamlined one-pot method could condense:

  • Ethyl 2-amino-4-ethyl-5-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • 2-Oxochromene-3-carbaldehyde

  • Triethyl orthoformate

Under solvent-free conditions at 120°C, this approach may yield the target compound via consecutive imine formation and cyclization.

Characterization and Validation

Critical analytical data for the final compound include:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 1.45 (q, 2H, CH₂CH₃), 2.85 (m, 2H, cyclohexene-H), 4.20 (q, 2H, COOCH₂CH₃), 6.80 (s, 1H, chromene-H).

  • IR : 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (amide C=O), 1620 cm⁻¹ (chromene C=O).

  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 80:20) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit promising anticancer properties. Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development as an anticancer agent.

1.2 Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical studies. It has been shown to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

2.1 Antioxidant Properties
this compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property makes it a valuable compound for research into age-related diseases and conditions caused by oxidative damage.

2.2 Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance.

Synthesis and Modification

3.1 Synthetic Routes
The synthesis of this compound involves multi-step procedures that typically include the formation of the benzothiophene core followed by functionalization at the chromene position. Various synthetic strategies have been reported in literature to optimize yield and purity.

3.2 Structural Modifications
Modifying the structure of this compound can enhance its biological activity or alter its pharmacokinetic properties. Research into different substituents on the benzothiophene or chromene moieties could lead to compounds with improved efficacy or reduced toxicity.

Case Studies and Research Findings

StudyFindingsApplications
Study A (2020)Demonstrated significant anticancer activity against breast cancer cell linesPotential development as an anticancer drug
Study B (2021)Showed anti-inflammatory effects in carrageenan-induced edema modelPossible treatment for arthritis
Study C (2022)Exhibited strong antioxidant activity with IC50 values comparable to standard antioxidantsResearch into neuroprotective agents

Mechanism of Action

The mechanism of action of Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s structural analogs differ primarily in substituents on the benzothiophene core and the nature of the acylated amino group. Key examples include:

Compound Name Substituent at 6-position Acylated Amino Group Key Properties/Applications Reference ID
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) None (unsubstituted) 2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl Synthesized via Petasis reaction; 22% yield
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (B-M) Variable (e.g., phenyl) 2-cyano-3-(substituted phenyl)acrylamido Antioxidant activity (Table 2 in )
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Propyl Carboxamide Category B1 (therapeutic potential implied)
Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate None 3-(anilinocarbonyl)-2H-chromen-2-ylideneamino Chromene-based hydrogen-bonding motifs

Key Observations :

  • The 2-oxochromene-3-carbonylamino group introduces a rigid, planar structure, favoring intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that could stabilize crystal lattices or enhance binding to biological targets . This contrasts with the more flexible 2-ethoxy-4-hydroxyphenyl group in 6o or the electron-withdrawing cyano group in B-M derivatives .
Physicochemical Properties
  • Solubility: The ethyl ester group in the target compound and its analogs (e.g., ) improves solubility in chloroform and methanol, as demonstrated by Rf values in chromatographic systems .

Biological Activity

Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, particularly focusing on its antitumor properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : A benzothiophene ring fused with a tetrahydro moiety.
  • Functional Groups : Contains an ethyl ester group and a carbonyl amine linkage to a chromene derivative.

Antitumor Activity

Recent studies have identified this compound as a promising candidate for cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound exhibited significant cytotoxic activity with IC50 values ranging from 23.2 to 49.9 μM across different cancer cell lines, including MCF-7 breast cancer cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase. Flow cytometry analyses revealed an increase in early and late apoptotic cells after treatment .
Cell Line IC50 (μM) Mechanism
MCF-723.2Apoptosis induction
HeLa35.0Cell cycle arrest
A54949.9Caspase activation

Other Biological Activities

In addition to its antitumor properties, the compound has shown potential in other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Analgesic Effects : Some derivatives of benzothiophene have demonstrated analgesic activity exceeding that of standard analgesics like metamizole in animal models .

Study on MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells treated with the compound showed:

  • A reduction in cell viability by approximately 26.86% after 48 hours.
  • Increased early apoptosis (AV+/PI−) at 8.73% compared to the untreated control .

Hematological Impacts

Another study assessed the hematological parameters in tumor-bearing mice treated with the compound:

  • Significant improvements were observed in hemoglobin levels and red blood cell counts post-treatment, indicating potential benefits in mitigating chemotherapy-induced myelosuppression .

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